molecular formula C14H15N3O2 B2523995 2-({3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxyphenyl}methylene)malononitrile CAS No. 860612-44-8

2-({3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxyphenyl}methylene)malononitrile

Cat. No.: B2523995
CAS No.: 860612-44-8
M. Wt: 257.293
InChI Key: JMIJUQNEJLTAPT-UHFFFAOYSA-N
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Description

2-({3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxyphenyl}methylene)malononitrile is an organic compound with a complex structure that includes a dimethylamino group, a hydroxyl group, a methoxy group, and a malononitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxyphenyl}methylene)malononitrile typically involves multiple steps. One common method includes the condensation of 3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxybenzaldehyde with malononitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-({3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxyphenyl}methylene)malononitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydride, alkyl halides

Major Products

    Oxidation: Formation of a carbonyl compound

    Reduction: Formation of an amine

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

2-({3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxyphenyl}methylene)malononitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-({3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxyphenyl}methylene)malononitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound can interact with cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Methyltetrahydrofuran: A solvent with similar structural features but different applications.

    Tetrahydrofuran: Another solvent with a simpler structure.

    Dimethyl sulfoxide: A polar aprotic solvent with different chemical properties.

Uniqueness

2-({3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxyphenyl}methylene)malononitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-[[3-[(dimethylamino)methyl]-4-hydroxy-5-methoxyphenyl]methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-17(2)9-12-5-10(4-11(7-15)8-16)6-13(19-3)14(12)18/h4-6,18H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIJUQNEJLTAPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C(=CC(=C1)C=C(C#N)C#N)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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